molecular formula C8H13NO4 B1270422 1-(Methoxycarbonyl)piperidine-4-carboxylic acid CAS No. 197585-42-5

1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Cat. No. B1270422
M. Wt: 187.19 g/mol
InChI Key: FDQGMCHKKYRKCB-UHFFFAOYSA-N
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Description

1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a compound related to piperidine derivatives, which are significant in medicinal chemistry and synthetic organic chemistry due to their presence in a variety of pharmacologically active molecules.

Synthesis Analysis

1-(Methoxycarbonyl)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving N,N-bis(2-hydroxyethyl)amine by N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, improving yield by more than 10% compared to previous methods (L. Chun, 2000). Other synthesis methods involve relay catalytic cascade reactions or acylation and substitution techniques to form related structures.

Molecular Structure Analysis

The molecular and vibrational structure of a similar compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, has been extensively studied using techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy. The studies offer insights into the bond formations, charge distributions, and energy transitions applicable to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid (V. Vitnik & Ž. Vitnik, 2015).

Scientific Research Applications

Oxindole Synthesis

This compound is used in the synthesis of oxindoles, which are important in medicinal chemistry. A study discusses its role in palladium-catalyzed C-H functionalization, which is a key step in the process (Magano, Kiser, Shine, & Chen, 2014).

Piperidine Skeleton Modification

Another research explored the regio- and stereo-selective introduction of a bis(methoxycarbonyl)methyl group into the piperidine skeleton, which is crucial for synthesizing various piperidine derivatives (Matsumura, Yoshimoto, Horikawa, Maki, & Watanabe, 1996).

Aminocarbonylation Reactions

The compound is also used as an N-nucleophile in palladium-catalyzed aminocarbonylation reactions, an important process in organic synthesis (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Electrochemical Studies

Research has been conducted on the electrochemical oxidation of nitriles of this compound, exploring its role in cardiovascular activity and synthesis (Krauze, Baumane, Sīle, Chernova, Vilums, Vitolina, Duburs, & Stradiņš, 2004).

Synthesis of Vandetanib Intermediate

It is a key intermediate in the synthesis of Vandetanib, a drug used for treating certain types of cancer. The synthesis involves multiple steps, including acylation and sulfonation (Wang, Wang, Tang, & Xu, 2015).

Reduction of N-alkoxycarbonyl Derivatives

This compound is involved in the reduction of N-alkoxycarbonyl derivatives of alpha-iminocarboxylic acids, which has applications in the synthesis of various organic compounds (Nurdinov, Liepin'sh, & Kalvin'sh, 1993).

Alkaloid Synthesis

It's used in the synthesis of trans-2,6-disubstituted piperidine-related alkaloids, demonstrating its utility in the preparation of complex organic molecules (Takahata, Saito, & Ichinose, 2006).

Preparation of Hydrochloride

The compound is used in the preparation of hydrochloride derivatives for various chemical processes (Rui, 2010).

Substituent Effects in Piperidine Derivatives

Its derivatives are studied for their stereochemistry and acidity, important for understanding the properties of piperidine-based compounds (Caddy & Utley, 1973).

Structural Studies

This compound is also used in structural studies, such as X-ray diffraction and NMR analysis, to understand the molecular structure of complex chemical entities (Dega-Szafran, Fojud, Katrusiak, & Szafran, 2009).

Safety And Hazards

This compound is classified as an irritant, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQGMCHKKYRKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363425
Record name 1-(Methoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxycarbonyl)piperidine-4-carboxylic acid

CAS RN

197585-42-5
Record name 1-(Methoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Kaieda, K Yamamoto, H Toguchi, N Hanazawa… - …, 2023 - thieme-connect.com
An oxidative C–N bond cleavage of cyclic amines has been developed under metal-free conditions, providing N-Cl-ω-amino acids in moderate to excellent yields. The reactions …
Number of citations: 2 www.thieme-connect.com
GS Basarab, PJ Hill, CE Garner, K Hull… - Journal of Medicinal …, 2014 - ACS Publications
AZD5099 (compound 63) is an antibacterial agent that entered phase 1 clinical trials targeting infections caused by Gram-positive and fastidious Gram-negative bacteria. It was derived …
Number of citations: 67 pubs.acs.org
RA Aycock - 2020 - search.proquest.com
The direct addition of pyridine and diazine units to electron-poor alkenes has been achieved via a redox radical mechanism that is enabled by limiting the effective concentration of the …
Number of citations: 4 search.proquest.com
DB Vogt - 2020 - search.proquest.com
The generation and use of open shell species (radicals) has broadened reactivity and enabled novel disconnections repeatedly throughout history—often displaying orthogonal …
Number of citations: 2 search.proquest.com

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